molecular formula C21H23NO5 B12806659 Boc-L-4-Benzoylphenylalanine CAS No. 117666-95-2

Boc-L-4-Benzoylphenylalanine

Cat. No.: B12806659
CAS No.: 117666-95-2
M. Wt: 369.4 g/mol
InChI Key: HIQJNYPOWPXYIC-UHFFFAOYSA-N
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Description

Boc-L-4-Benzoylphenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its photoreactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-L-4-Benzoylphenylalanine typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-L-4-Benzoylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acidic Conditions: For hydrolysis of the Boc group.

    Light Exposure: For photoreactions involving the benzoyl group.

Major Products:

Scientific Research Applications

Boc-L-4-Benzoylphenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-4-Benzoylphenylalanine involves its photoreactive benzoyl group. Upon exposure to light, the benzoyl group forms covalent bonds with nearby molecules, enabling the study of molecular interactions. This photoreactivity is utilized in photolabeling and photocrosslinking experiments to investigate protein structures and functions .

Comparison with Similar Compounds

Uniqueness: Boc-L-4-Benzoylphenylalanine is unique due to the combination of the Boc protecting group and the photoreactive benzoyl group. This dual functionality makes it particularly valuable in peptide synthesis and photolabeling studies .

Properties

IUPAC Name

3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQJNYPOWPXYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117666-95-2
Record name 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117666-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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